molecular formula C18H17ClN4O4S B2698360 N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 899984-61-3

N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2698360
CAS No.: 899984-61-3
M. Wt: 420.87
InChI Key: GUUAICOCLGVIOS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic chemical reagent of significant interest in medicinal chemistry and drug discovery research. This hybrid molecule incorporates multiple pharmaceutically relevant motifs, including a 1,2,4-triazole ring system and a 4H-pyran-4-one core. The 1,2,4-triazole scaffold, particularly when functionalized with a thioether group as seen in this compound, is a privileged structure in medicinal chemistry. Triazole-thioethers are extensively investigated for their diverse biological activities, which may include antiviral, anticancer, and anti-infective properties, making them valuable scaffolds for developing novel therapeutic agents . The specific mechanism of action for this compound is an area of active investigation, but its design suggests potential for targeted interaction with enzymatic processes. Researchers can utilize this compound as a key intermediate or a lead compound in high-throughput screening campaigns to identify new inhibitors for various disease targets. It is supplied for research use only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S/c1-11-3-4-12(5-14(11)19)21-17(25)8-27-16-7-26-13(6-15(16)24)9-28-18-22-20-10-23(18)2/h3-7,10H,8-9H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUAICOCLGVIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, highlighting its antifungal properties and other relevant findings.

Compound Structure and Synthesis

The molecular formula of this compound is C19H20ClN5O2SC_{19}H_{20}ClN_{5}O_{2}S, with a molecular weight of approximately 417.9 g/mol. The compound features several functional groups, including a triazole ring and a pyranone moiety, which are known for their biological activity.

Synthesis Methods:
The compound can be synthesized through multi-step reactions involving:

  • Formation of the triazole ring using appropriate precursors.
  • Attachment of the pyranone moiety through thioether formation.
  • Final acetamide linkage to complete the structure.

The synthesis typically employs microwave-assisted techniques to enhance yield and purity, as noted in various studies .

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal properties. For instance, derivatives with similar structures have been tested against various fungal strains such as Fusarium oxysporum and Botrytis cinerea, showing promising results .

Table 1: Antifungal Activity of Related Triazole Compounds

Compound NameTarget FungiActivity Level
Compound AFusarium oxysporumModerate
Compound BBotrytis cinereaHigh
N-(3-chloro...)Stemphylium lycopersiciExcellent

The antifungal mechanism is primarily attributed to the inhibition of fungal sterol biosynthesis, disrupting cell membrane integrity. The triazole ring interacts with cytochrome P450 enzymes involved in ergosterol synthesis, leading to cell death .

Case Studies and Research Findings

  • Study on Antifungal Efficacy:
    A study synthesized several triazole derivatives and evaluated their antifungal activity against common pathogens. The results indicated that certain derivatives exhibited superior activity compared to traditional antifungal agents .
  • Molecular Docking Studies:
    Molecular docking simulations have been employed to predict the binding affinity of N-(3-chloro-4-methylphenyl)-2-((6-(...)) to target enzymes. These studies suggest strong interactions with active sites of fungal enzymes, corroborating experimental findings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the triazole ring or the introduction of different functional groups can significantly affect potency and selectivity against specific fungal strains .

Scientific Research Applications

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against various pathogens. Research indicates that derivatives of triazole compounds often show efficacy against bacteria and fungi. For instance, studies have demonstrated that similar compounds can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Anticancer Activity

N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide has been investigated for its anticancer properties. Preliminary studies indicate that modifications in the triazole ring can enhance selectivity and potency against various cancer cell lines. For example, compounds with similar structures have shown significant cytotoxic effects on human cancer cells in vitro . The proposed mechanism involves the inhibition of key metabolic pathways essential for cancer cell proliferation.

Case Studies

  • Antitubercular Activity :
    • A study evaluated various substituted triazole derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities to our target compound. These findings highlight the potential of this compound in developing new antitubercular agents .
  • Cytotoxicity Assessment :
    • Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development and testing.

Synthetic Route Overview

StepDescription
1. Triazole FormationCyclization of precursors to form the triazole ring
2. Thio Group AdditionIntroduction of the thio group via nucleophilic substitution
3. Acetamide FormationAcylation to yield the final acetamide product

Comparison with Similar Compounds

Key Observations:
  • Triazole vs. Pyran-4-one Cores : The target compound’s pyran-4-one core differentiates it from triazole-centric analogs (e.g., 6m and ), which rely on aromatic heterocycles for rigidity. Pyran-4-one’s ketone group may enhance hydrogen-bonding capacity compared to triazoles.
  • Substituent Effects: Chloro vs. Naphthalene vs.

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Acceptors Key Functional Groups
Target Compound ~463.9 ~3.2 8 C=O (pyran-4-one, acetamide), C-Cl, triazole
6m 393.11 ~3.8 5 C=O (acetamide), C-Cl, triazole, naphthalene
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide ~430.9 ~2.9 6 C=O (acetamide), C-OCH₃, triazole-thioether
Key Observations:
  • Molecular Weight : The target compound’s higher molecular weight (~463.9 vs. 393.11 for 6m) reflects its pyran-4-one and triazole-thioether groups, which may impact bioavailability.
  • Lipophilicity (LogP) : The target compound’s predicted LogP (~3.2) balances lipophilicity (from chloro and methyl groups) and polarity (from pyran-4-one oxygen), contrasting with 6m’s higher LogP (~3.8) due to naphthalene .
  • Hydrogen-Bonding Capacity : The target compound’s 8 hydrogen-bond acceptors (pyran-4-one, triazole, acetamide) exceed analogs like , suggesting stronger target engagement in polar environments.

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